3-oxobicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
3-oxobicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which can be initiated by ultraviolet light. This reaction involves the combination of a suitable diene with an alkene to form the bicyclic structure. The reaction conditions often require a mercury lamp and specialized glassware to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis method. This requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced photochemical equipment can facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-oxobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized products.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted products.
Scientific Research Applications
3-oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-oxobicyclo[2.1.1]hexane-1-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The ketone and carboxylic acid groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
3-oxobicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its high ring strain and reactivity.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.0]hexane: Another bicyclic compound with different ring strain and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
2648965-85-7 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
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